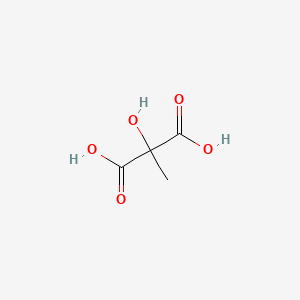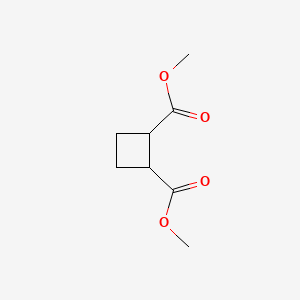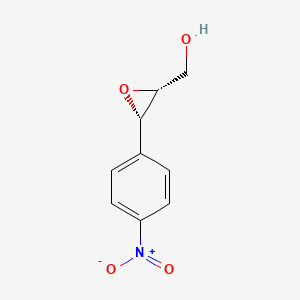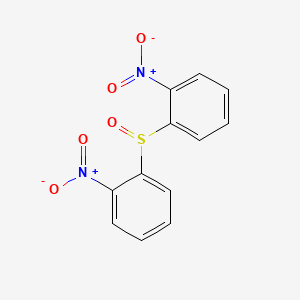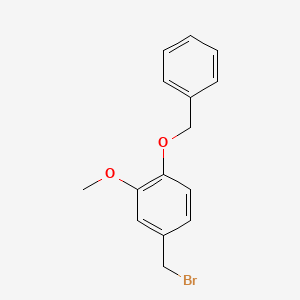
2,4,6-Triphenylpyrylium trifluoromethanesulfonate
描述
2,4,6-Triphenylpyrylium trifluoromethanesulfonate is an organic compound known for its significant role in organic chemistry. It is a derivative of pyrylium salts, which are known for their aromatic properties and ability to act as photosensitizers. This compound is particularly notable for its applications in photochemistry and as an intermediate in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Triphenylpyrylium trifluoromethanesulfonate can be synthesized through a reaction involving benzaldehyde and acetophenone in the presence of boron trifluoride etherate (BF3·Et2O). The reaction is typically carried out under nitrogen atmosphere at a temperature of 100°C for about 2 hours. After the reaction, the mixture is cooled to room temperature, and the product is precipitated using diethyl ether, followed by filtration and washing with ether to obtain the yellow crystalline product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key factors in industrial production would include maintaining the reaction conditions and ensuring the purity of the starting materials and reagents.
化学反应分析
Types of Reactions: 2,4,6-Triphenylpyrylium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as a photosensitizer in oxidation reactions, such as the photooxidation of catechol.
Substitution: The compound can participate in substitution reactions to form different derivatives, such as N-alkylpyridinium photosensitizers.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or other oxidizing agents, with light as a catalyst.
Substitution: Reagents such as amines (e.g., norephedrine, aminomethylpyrrolidine) are used under appropriate conditions to form substituted products.
Major Products:
Photooxidation of catechol: results in oxidized catechol derivatives.
Substitution reactions: yield various N-alkylpyridinium compounds.
科学研究应用
2,4,6-Triphenylpyrylium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions, aiding in the study of photooxidation processes.
Biology: The compound’s ability to generate reactive oxygen species upon light exposure makes it useful in biological studies involving oxidative stress.
Medicine: Its role in generating reactive species can be explored for therapeutic applications, such as photodynamic therapy.
作用机制
The mechanism of action of 2,4,6-Triphenylpyrylium trifluoromethanesulfonate primarily involves its ability to act as a photosensitizer. Upon exposure to light, the compound absorbs photons and reaches an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then participate in various oxidation reactions, affecting molecular targets and pathways .
相似化合物的比较
2,4,6-Triphenylpyrylium tetrafluoroborate: Another pyrylium salt with similar photochemical properties.
2,4,6-Triphenylpyrylium perchlorate: Known for its use in photochemical studies.
Uniqueness: 2,4,6-Triphenylpyrylium trifluoromethanesulfonate is unique due to its specific counterion (trifluoromethanesulfonate), which can influence its solubility and reactivity compared to other pyrylium salts. This makes it particularly useful in certain photochemical applications
属性
IUPAC Name |
trifluoromethanesulfonate;2,4,6-triphenylpyrylium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.CHF3O3S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZGGQOWTSBLMX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380754 | |
| Record name | AG-G-77560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70962-62-8 | |
| Record name | AG-G-77560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70962-62-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



